3-Bromo-4-fluorobenzaldehyde

Descripción

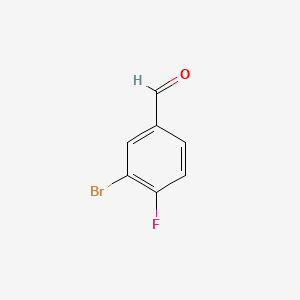

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHZIKXYYRGSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044989 | |

| Record name | 3-Bromo-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77771-02-9 | |

| Record name | 3-Bromo-4-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77771-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077771029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-bromo-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-4-FLUOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O61072992O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Bromo 4 Fluorobenzaldehyde

Established Chemical Synthesis Pathways

Traditional methods for synthesizing 3-bromo-4-fluorobenzaldehyde primarily involve the direct halogenation of substituted benzaldehydes. These pathways are well-documented and have been widely used in industrial applications.

Bromination of 4-Fluorobenzaldehyde (B137897) and its Derivatives

A primary and direct route to this compound is the electrophilic bromination of 4-fluorobenzaldehyde. In this reaction, the fluorine atom, being an ortho-, para-directing deactivator, and the aldehyde group, a meta-directing deactivator, guide the incoming bromine atom to the position ortho to the fluorine and meta to the aldehyde, which is the 3-position.

Commonly, this reaction is carried out using elemental bromine in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃). google.com The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring. The reaction is typically performed in a solvent like dichloromethane (B109758). For instance, a solution of 4-fluorobenzaldehyde in dichloromethane can be added to a suspension of powdered aluminum trichloride, followed by the addition of bromine and heating the mixture at reflux. After the reaction, the mixture is poured onto ice and extracted to isolate the product.

Another variation involves using oleum (B3057394) (fuming sulfuric acid) along with iodine and a catalyst like zinc bromide. google.comchemicalbook.com In this process, 4-fluorobenzaldehyde is added dropwise to a mixture of oleum, iodine, and zinc bromide, followed by the slow addition of bromine. google.comchemicalbook.com This method can achieve high yields, reportedly over 90%, with a purity of around 95%. google.com

A simplified preparation involves adding bromine dropwise to a solution of p-fluorobenzaldehyde at ice temperature. chemicalbook.com

Reaction Conditions for Bromination of 4-Fluorobenzaldehyde

| Catalyst | Solvent | Temperature | Reagents | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| Aluminum Trichloride | Dichloromethane | Reflux | Bromine | - | - | |

| Zinc Bromide/Iodine | Oleum | 30-40°C | Bromine | 97% | 96% | chemicalbook.com |

Fluorination of 3-Bromobenzaldehyde and its Derivatives

An alternative established pathway is the fluorination of 3-bromobenzaldehyde. This approach involves introducing the fluorine atom onto a pre-existing brominated benzaldehyde (B42025) ring. While less common than the bromination of 4-fluorobenzaldehyde, this method can be effective. The synthesis of the starting material, 3-bromobenzaldehyde, can be achieved by reacting benzaldehyde with bromine in the presence of a brominating catalyst like aluminum chloride in a solvent such as 1,2-dichloroethane. google.comwikipedia.orggoogle.com

Multi-step Reaction Sequences for Precise Halogenation and Aldehyde Functionalization

For more complex molecules or when specific regioselectivity is required, multi-step reaction sequences are employed. These synthetic routes offer greater control over the placement of the halogen and aldehyde functional groups. An example of such a sequence could involve the protection of the aldehyde group, followed by directed ortho-metalation and subsequent bromination, and finally deprotection to yield the desired product. These methods, while often longer, can provide access to specific isomers that are difficult to obtain through direct halogenation.

Novel and Green Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green" chemistry approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Ultrasound-Assisted Organic Synthesis (Sonochemistry) for Enhanced Reaction Kinetics and Yield

Ultrasound-assisted organic synthesis, or sonochemistry, has emerged as a powerful tool for enhancing chemical reactions. The application of ultrasonic waves can lead to faster reaction times, higher yields, and milder reaction conditions.

A patented method for the synthesis of this compound utilizes ultrasound to facilitate the reaction. google.compatsnap.com In this process, a solution of 4-fluorobenzaldehyde in dichloromethane is mixed with an aqueous solution of sodium bromide and hydrochloric acid. google.compatsnap.com The reaction is initiated by the dropwise addition of a sodium hypochlorite (B82951) solution while the mixture is subjected to ultrasonic irradiation. google.compatsnap.com This method is notable for avoiding the use of elemental bromine and traditional catalysts, making it a greener alternative. google.compatsnap.com The reported yield for this process is high, with one example citing a yield of 91.9% with 99.4% purity. google.com

Ultrasound-Assisted Synthesis of this compound

| Reactants | Solvent | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 4-fluorobenzaldehyde, Sodium Bromide, Hydrochloric Acid, Sodium Hypochlorite | Dichloromethane/Water | 20-25°C, Ultrasonic Irradiation | 91.9% | 99.4% | google.com |

This compound has also been used in the synthesis of Schiff bases via ultrasound irradiation. sigmaaldrich.com

Catalytic Methodologies for Selective Synthesis (e.g., Zinc Bromide as a Catalyst)

As mentioned previously, zinc bromide has been successfully employed as a catalyst for the bromination of 4-fluorobenzaldehyde. google.comchemicalbook.com This method offers a high yield and purity of the final product. google.com The process involves adding 4-fluorobenzaldehyde to a mixture of oleum, iodine, and zinc bromide, followed by the addition of bromine. google.comchemicalbook.com The use of zinc bromide as a catalyst is considered an improvement over traditional methods that use stoichiometric amounts of aluminum trichloride, which can lead to significant waste generation. google.com

Exploration of Environmentally Conscious Reagents and Solvents

The synthesis of this compound has traditionally involved methods that utilize hazardous reagents and generate significant waste. For instance, a common method involves the bromination of 4-fluorobenzaldehyde using bromine and a Lewis acid catalyst like aluminum trichloride (AlCl₃) in a solvent such as dichloromethane. prepchem.com While effective, the use of excess AlCl₃ leads to substantial waste generation, creating serious effluent problems and requiring costly and difficult purification treatments. google.com

In response to these environmental concerns, research has shifted towards developing greener synthetic routes that employ less hazardous materials and are more efficient.

Catalyst Substitution: One significant advancement is the replacement of aluminum trichloride with a more environmentally benign catalyst. A process using zinc bromide (ZnBr₂) as a catalyst for the bromination of 4-fluorobenzaldehyde has been developed. google.com This method is more cost-effective and results in high yield and purity while mitigating the extensive waste associated with AlCl₃. google.com The reaction is typically carried out in the presence of oleum and a small amount of iodine. google.com

Alternative Brominating Systems: Another eco-friendly approach avoids the direct use of hazardous liquid bromine or highly toxic chlorine gas. google.compatsnap.com This method involves an in-situ generation of the brominating agent. In this process, 4-fluorobenzaldehyde is dissolved in dichloromethane, and then treated with a solution of sodium bromide in water and hydrochloric acid. An aqueous solution of sodium hypochlorite is then added dropwise to initiate the reaction, which is facilitated by ultrasonic waves. google.compatsnap.com This catalyst-free process uses readily available and lower-risk raw materials, presenting a greener and safer alternative. google.compatsnap.com

The following table summarizes and compares key aspects of a traditional method with more environmentally conscious alternatives.

| Feature | Traditional Method | Zinc Bromide Catalysis | In-Situ Bromination |

| Starting Material | 4-fluorobenzaldehyde | 4-fluorobenzaldehyde | 4-fluorobenzaldehyde |

| Brominating Agent | Bromine (Br₂) | Bromine (Br₂) | Sodium Bromide (NaBr) / Sodium Hypochlorite (NaOCl) |

| Catalyst/Reagent | Aluminum Trichloride (AlCl₃) | Zinc Bromide (ZnBr₂), Oleum, Iodine | Hydrochloric Acid (HCl) |

| Solvent | Dichloromethane | Toluene (for extraction) | Dichloromethane |

| Key Advantage | Established procedure | Reduced catalyst waste, cost-effective | Avoids hazardous Br₂/Cl₂ gas, catalyst-free |

| Reference | prepchem.com | google.com | google.compatsnap.com |

Process Optimization and Scale-Up Strategies for Research and Production

Optimizing the synthesis of this compound for large-scale production involves maximizing yield and purity while ensuring the process is cost-effective and efficient.

Optimized Zinc Bromide Process: The process utilizing zinc bromide as a catalyst has been optimized for high-yield manufacturing. The reaction involves the dropwise addition of 4-fluorobenzaldehyde to a mixture of oleum, iodine, and zinc bromide, followed by the addition of bromine at a controlled temperature. google.com The reaction mixture is stirred for several hours to ensure completion. This method consistently produces yields above 90% with a purity greater than 95%. google.com The work-up procedure is designed for scale, involving quenching the reaction in ice water, extracting the product with toluene, and washing the organic layer. This straightforward extraction and washing process is suitable for industrial applications. google.com

Ultrasonic-Assisted Synthesis and Purification: The environmentally friendly method using sodium hypochlorite and sodium bromide has also been optimized. google.com The use of ultrasonic waves helps to improve reaction efficiency. google.compatsnap.com After the reaction, the product is isolated by phase separation, washing the organic (dichloromethane) phase to neutrality, and then removing the solvent. google.com A key innovation for large-scale purification in this process is the use of bulk melting crystallization at 31°C to obtain the final pure product, which achieves a purity of over 99%. google.com This technique can be more efficient for industrial-scale purification than traditional column chromatography or distillation.

Multi-Step Synthetic Route: An alternative route for production starts from 3-bromo-4-fluoro-benzoic acid halide. google.com This multi-step process involves converting the acid halide to 3-bromo-4-fluoro-benzoic acid amide, followed by dehydration to 3-bromo-4-fluoro-benzonitrile. The final step is the reaction of the nitrile with formic acid in the presence of a catalyst like Raney nickel to yield this compound. google.com While longer, this pathway offers an alternative for scaling up production, potentially using different raw material sources.

The table below details key parameters from optimized and scalable synthetic processes for this compound.

| Parameter | Zinc Bromide Process | Ultrasonic-Assisted Process |

| Catalyst | Zinc Bromide | None |

| Solvent | Not specified for reaction; Toluene for extraction | Dichloromethane |

| Key Reagents | Bromine, Oleum, Iodine | Sodium Bromide, Hydrochloric Acid, Sodium Hypochlorite |

| Reaction Temperature | 5°C to 65°C | 20°C to 25°C |

| Reaction Time | ~5 hours | ~1 hour (plus additional stirring time) |

| Purification | Extraction and Washing | Bulk Melting Crystallization |

| Reported Yield | >90% | ~91.9% |

| Reported Purity | >95% | >99% |

| Reference | google.com | google.com |

Reaction Mechanisms and Intrinsic Chemical Reactivity of 3 Bromo 4 Fluorobenzaldehyde

Electrophilic Aromatic Substitution Dynamics on the Benzaldehyde (B42025) Ring

The benzaldehyde ring in 3-Bromo-4-fluorobenzaldehyde is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the aldehyde group and the halogen substituents. The aldehyde group is a meta-director, while the bromo and fluoro groups are ortho, para-directors. vaia.com This complex interplay of directing effects influences the regioselectivity of substitution reactions.

In the bromination of 4-fluorobenzaldehyde (B137897) to produce this compound, the reaction is typically carried out using a brominating agent in the presence of a Lewis acid catalyst like aluminum chloride or zinc bromide. googleapis.comgoogle.com The fluorine atom at position 4 directs the incoming electrophile (bromine) to the ortho position (position 3). The use of oleum (B3057394) and iodine as a catalyst has also been reported to enhance the electrophilicity of bromine. google.com

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Halogen Substituents

The electron-deficient nature of the aromatic ring, enhanced by the aldehyde and halogen substituents, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Role of the Fluoro Group in SNAr Processes

In SNAr reactions, the fluorine atom is generally a better leaving group than bromine. diva-portal.org This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. For instance, the fluorine atom in this compound can be displaced by nucleophiles like 2-(pyrrolidin-1-yl)ethanol under basic conditions to form an ether linkage. The reaction proceeds through a Meisenheimer complex, which is stabilized by the electron-withdrawing groups on the ring. diva-portal.org

Utility of the Bromo Group as a Leaving Group in Substitution Reactions

While fluorine is a better leaving group in many SNAr reactions, the bromine atom can also be displaced, particularly in the presence of strong nucleophiles or under specific reaction conditions. For example, the bromine atom can be substituted by an amine group using ammonia. However, in some cases, the bromine atom is retained while the fluorine atom is substituted. nih.gov

Aldehyde Functional Group Transformations and Carbon-Carbon Bond Formation

The aldehyde group in this compound is a versatile functional group that can undergo a variety of transformations, including condensation reactions, reduction, and oxidation. guidechem.com

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Schiff Base Formation)

This compound readily undergoes condensation reactions with active methylene (B1212753) compounds, amines, and other nucleophiles.

Knoevenagel Condensation: It reacts with compounds containing an active methylene group, such as malononitrile, in the presence of a catalyst to form a new carbon-carbon double bond. vulcanchem.comijcps.orgnih.gov This reaction is often used in the synthesis of more complex molecules. vulcanchem.com

Schiff Base Formation: It condenses with primary amines to form Schiff bases (imines). infona.pldergipark.org.tr These reactions have been carried out using conventional heating as well as ultrasound irradiation, with the latter offering advantages such as shorter reaction times and higher yields. infona.pldergipark.org.tr

The following table summarizes some reported condensation reactions of this compound:

| Reactant | Reaction Type | Catalyst/Conditions | Product | Reference(s) |

| 3,5-Cyclohexanedione | Knoevenagel Condensation | DMAP, ethanol, reflux | Dihydronaphthalenone derivative | vulcanchem.com |

| 4-Nitroaniline | Schiff Base Formation | Ultrasound irradiation | Schiff base | infona.pl |

| 2,4-Dinitroaniline | Schiff Base Formation | Ultrasound irradiation | Schiff base | infona.pl |

| 3,4-Dichloroaniline | Schiff Base Formation | Ultrasound irradiation | Schiff base | infona.pl |

| 4-Methoxy-3-nitroaniline | Schiff Base Formation | Ultrasound irradiation | Schiff base | infona.pl |

| 4-Amino-1,2,4-triazole derivative | Schiff Base Formation | Conventional heating or ultrasonic radiation | Schiff base derivative | dergipark.org.tr |

Reduction and Oxidation Pathways

The aldehyde group can be either reduced to an alcohol or oxidized to a carboxylic acid.

Reduction: The aldehyde group can be selectively reduced to a primary alcohol, 2-(3-Bromo-4-fluorophenyl)ethanol, using mild reducing agents like sodium borohydride (B1222165) in an alcoholic solvent. This reduction is a key step in the synthesis of various compounds.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-bromo-4-fluorobenzoic acid, using oxidizing agents such as chromium trioxide or potassium permanganate. smolecule.com

Organometallic Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck) for Aryl Halides

This compound is a valuable substrate for a variety of organometallic cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound is primarily dictated by the presence of the bromine atom on the aromatic ring. The carbon-bromine bond is significantly more susceptible to oxidative addition by transition metal catalysts, such as palladium complexes, than the carbon-fluorine bond. This selective reactivity allows for the targeted modification of the 3-position of the benzaldehyde ring.

These reactions generally follow a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The process begins with a low-valent transition metal catalyst inserting into the carbon-bromine bond of this compound. This is followed by the transfer of an organic group from an organometallic reagent to the catalyst. The cycle concludes with the elimination of the final product, regenerating the catalyst for subsequent reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The bromine atom in this compound serves as an excellent leaving group, facilitating its use in Suzuki-Miyaura reactions to introduce diverse substituents at the 3-position. researchgate.net This versatility makes it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. smolecule.com

Stille Coupling: The Stille reaction pairs the aryl halide with an organotin compound (organostannane) and is also catalyzed by palladium. Similar to other cross-coupling methods, the bromine substituent on this compound enables its participation in Stille couplings for the formation of new carbon-carbon bonds. vulcanchem.comsigmaaldrich.com

Heck Reaction: In the Heck reaction, the aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This compound has been identified as a reactant in Heck reactions, particularly in the synthesis of pesticide intermediates. zbwhr.com

The table below summarizes these key cross-coupling reactions as they apply to this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C |

| Heck | Alkene (e.g., H₂C=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C |

Electronic Distribution and its Influence on Molecular Reactivity via Halogen Substituents

The chemical behavior of this compound is profoundly influenced by the electronic properties of its two halogen substituents, bromine and fluorine, attached to the benzaldehyde core. Both halogens are electron-withdrawing due to their high electronegativity, which modifies the electron density of the aromatic ring and affects the reactivity of the aldehyde functional group. cymitquimica.com

The fluorine atom at the 4-position and the bromine atom at the 3-position exert a strong inductive effect (-I), pulling electron density away from the aromatic ring. This deactivation of the ring influences its susceptibility to electrophilic aromatic substitution. The aldehyde group is also an electron-withdrawing group, further impacting the electronic landscape of the molecule. cymitquimica.com

The distinct electronic properties conferred by the halogen arrangement are crucial in several contexts:

Reactivity in Coupling Reactions: The bromine atom's lower bond dissociation energy compared to the fluorine atom's makes it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This selective reactivity is fundamental to its role as a synthetic building block. vulcanchem.com

Pharmaceutical and Agrochemical Synthesis: The presence of fluorine is a common feature in many bioactive molecules. It can enhance properties like metabolic stability and bioavailability. vulcanchem.com Therefore, using this compound as a precursor allows for the introduction of a fluorine atom into a target molecule while leaving the bromine available for further synthetic transformations. smolecule.com

Materials Science: The unique electronic characteristics of halogenated aromatic compounds make them of interest in the development of materials such as organic electronics, where tuning the electronic properties is essential for performance. chemimpex.com

The table below outlines the key electronic effects of the halogen substituents in this compound.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Electronic Effect | Influence on Reactivity |

| Fluorine | 4 (para) | Strong | Weak | Strongly electron-withdrawing, deactivating | Enhances electrophilicity of the ring; contributes to metabolic stability in derivatives. vulcanchem.com |

| Bromine | 3 (meta) | Strong | Weak | Strongly electron-withdrawing, deactivating | Provides a reactive site for organometallic cross-coupling reactions. |

| Aldehyde | 1 | Strong | Strong | Strongly electron-withdrawing, deactivating | Directs incoming electrophiles to the meta position (relative to itself), influences carbonyl reactivity. |

Applications of 3 Bromo 4 Fluorobenzaldehyde in Advanced Organic Synthesis

Versatile Building Block for Complex Molecular Architectures

The strategic placement of three distinct functional groups on the aromatic ring of 3-Bromo-4-fluorobenzaldehyde makes it an exceptionally versatile building block for constructing complex molecular architectures. chemimpex.com The aldehyde group serves as a prime site for nucleophilic addition, condensation reactions, and reductive aminations. Simultaneously, the bromine and fluorine atoms offer orthogonal handles for various transformations, particularly metal-catalyzed cross-coupling reactions.

Researchers have utilized this compound to create tetra-orthogonally-substituted aromatic scaffolds. rsc.org Through regioselective nitration, an additional functional group can be introduced onto the ring. This allows for a stepwise and controlled elaboration of the molecule, where each functional group can be addressed independently. For instance, the aldehyde can be converted to an amine via reductive amination, while the bromine atom can participate in Suzuki or Sonogashira coupling reactions to form new carbon-carbon bonds. This orthogonal reactivity is crucial for the efficient and planned synthesis of intricate organic compounds, including those developed as potential epidermal growth factor receptor (EGFR) kinase inhibitors. rsc.org

The reactivity of the functional groups present in this compound is summarized in the table below.

| Functional Group | Type of Reactions | Potential Transformations |

| Aldehyde (-CHO) | Nucleophilic Addition, Condensation, Oxidation, Reduction, Reductive Amination | Formation of alcohols, imines, Schiff bases, carboxylic acids, amines |

| Bromine (-Br) | Nucleophilic Aromatic Substitution, Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) | Introduction of aryl, alkyl, alkynyl, and other organic moieties |

| Fluorine (-F) | Nucleophilic Aromatic Substitution (activated by other groups) | Replacement with nucleophiles under specific conditions |

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable starting material for the synthesis of a wide array of these cyclic structures. The aldehyde group is a key feature that enables cyclization and condensation reactions with various nucleophiles to form rings containing nitrogen, oxygen, or sulfur.

For example, it can be used in the synthesis of Schiff bases by reacting with primary amines. chemicalbook.com These Schiff bases can then undergo further reactions or serve as intermediates for more complex heterocyclic systems. The compound has been employed in the synthesis of various heterocycles, including:

Benzofurans: These oxygen-containing heterocycles are found in many biologically active natural products.

Thiazoles and Thiazolidinones: Sulfur-and-nitrogen-containing rings that are common scaffolds in pharmaceutical drugs.

Thiadiazoles: Heterocycles containing two nitrogen atoms and one sulfur atom, known for a range of biological activities.

The general approach involves the condensation of the aldehyde group with a molecule containing two different nucleophilic sites, leading to a cyclization event that forms the heterocyclic ring. The bromine and fluorine atoms on the resulting heterocyclic scaffold remain available for subsequent functionalization, allowing for the generation of diverse compound libraries.

Participation in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. These reactions are highly efficient and ideal for creating large libraries of complex molecules from simple starting materials. The aldehyde functionality of this compound makes it a suitable component for several important MCRs, enabling the rapid generation of diverse molecular scaffolds.

Two prominent examples of MCRs where an aldehyde is a key reactant are the Passerini and Ugi reactions.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org By using this compound in this reaction, a complex amide product bearing the bromo-fluoro-phenyl moiety can be synthesized in a single step. wikipedia.org

Ugi Reaction: As a four-component reaction, the Ugi reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to yield a bis-amide. wikipedia.orgorganic-chemistry.org The inclusion of this compound as the aldehyde component allows for the creation of peptide-like structures with significant molecular complexity and diversity, driven by the variety of other components that can be used. wikipedia.org

The ability to participate in these reactions makes this compound a valuable tool for diversity-oriented synthesis, a strategy used in drug discovery to explore chemical space efficiently.

Synthesis of Specialized Chemical Intermediates for Downstream Applications

A primary application of this compound is its role as a key intermediate in the synthesis of high-value chemical products, particularly in the agrochemical and pharmaceutical industries. google.com Its structure is embedded in or serves as a precursor to several commercially important compounds.

One of the most significant applications is in the production of pyrethroid insecticides. google.com this compound is a crucial intermediate for synthesizing 4-Fluoro-3-phenoxybenzaldehyde (FPBA), which is a core component of many modern pyrethroids. google.com Additionally, it is converted into its acetal (B89532) derivatives, which are also known intermediates for insecticides. google.com

The compound also serves as an intermediate in the synthesis of pharmaceuticals. For example, it is a building block for agrochemicals and other specialty chemicals. google.com The table below highlights some of the key intermediates derived from this compound and their respective applications.

| Intermediate | Application Area | Final Product Class |

| 4-Fluoro-3-phenoxybenzaldehyde (FPBA) | Agrochemical | Pyrethroid Insecticides |

| This compound Acetals | Agrochemical | Insecticides |

| Substituted Anilines (via Schiff bases) | Pharmaceutical / Materials | Various |

The synthesis of these intermediates often involves the transformation of the aldehyde group or substitution of the bromine atom, demonstrating the compound's utility in multi-step synthetic sequences. chemicalbook.comgoogle.com

Role in Pharmaceutical and Agrochemical Development

Key Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

Active Pharmaceutical Ingredients (APIs) are the core components of medicinal drugs, responsible for their therapeutic effects. The synthesis of these complex molecules often involves multiple steps, utilizing simpler chemical compounds known as intermediates. google.com 3-Bromo-4-fluorobenzaldehyde is a significant intermediate, providing a foundational structure that is modified through various chemical reactions to produce the final API. patsnap.comgoogle.com

Development of Anti-inflammatory Agents

Information regarding the specific use of this compound as a key intermediate in the development of anti-inflammatory agents is not available in the provided search results.

Synthesis of Potential Anti-cancer Therapeutic Candidates

In the field of oncology, this compound is recognized as a valuable intermediate in the development of novel therapeutic agents. patsnap.com Research identifies it as a potential anti-cancer agent, with its utility stemming from its role as a building block in the synthesis of more complex molecules designed to target cancer cells. patsnap.com The compound's structure allows for the strategic introduction of specific functional groups, a key process in creating intricate molecular designs for potential anti-cancer drugs. patsnap.com

Precursor for Fluorinated Drug Analogues with Modified Pharmacokinetic Properties

The incorporation of fluorine into drug molecules is a common strategy in modern medicinal chemistry to enhance pharmacokinetic properties. Fluorine can improve metabolic stability, binding affinity, and bioavailability. This compound serves as an important precursor for creating fluorinated drug analogues. patsnap.com As a fluorinated building block, it allows for the integration of a fluoro-substituted benzene (B151609) ring into larger, more complex pharmaceutical compounds. google.combldpharm.comcalpaclab.com

Investigation in Aldehyde Dehydrogenase (ALDH) Inhibitor and Chemical Probe Development

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is a critical target in cancer research, as overexpression of certain ALDH isoforms is linked to cancer progression and resistance to therapy. nih.gov Consequently, the development of ALDH inhibitors is an active area of investigation. Benzaldehyde (B42025) derivatives are a class of compounds studied for their potential to inhibit ALDH enzymes. This compound, as a substituted benzaldehyde, represents a chemical scaffold that can be used in the design and synthesis of novel molecules to probe the function of ALDH or to act as inhibitors. nih.gov The development of such inhibitors, which can be isoform-specific or target multiple isoforms, is crucial for understanding their role in cellular metabolism and potentially sensitizing cancer cells to existing treatments like cyclophosphamide.

Synthesis of Pyrethroid Insecticide Intermediates (e.g., Cyfluthrin, Bifenthrin, Flumethrin)

One of the most significant applications of this compound is its role as a key intermediate in the production of synthetic pyrethroid insecticides. It is a direct precursor in the manufacturing pathway of several major agrochemicals, including:

Cyfluthrin: A widely used pyrethroid insecticide.

Bifenthrin: An insecticide and acaricide.

Flumethrin: A pyrethroid insecticide used in veterinary medicine.

The synthesis process often involves using this compound to produce 4-Fluoro-3-phenoxybenzaldehyde, another critical intermediate in the final assembly of these insecticides.

Intermediate in Agrochemical Product Development

Beyond its specific role in pyrethroid synthesis, this compound is a broadly utilized intermediate in the development of a variety of agrochemical products. patsnap.com Its chemical properties make it an ideal starting point for creating complex molecules intended for crop protection and pest control. patsnap.com The compound's utility as a versatile building block facilitates the multi-step synthesis processes required for producing innovative and effective agrochemicals. patsnap.com

Applications Overview

| Application Area | Specific Use | Associated Products |

| Pharmaceuticals | Intermediate for potential anti-cancer agents | Investigational therapeutic candidates |

| Precursor for fluorinated drug analogues | Various drug analogues | |

| Investigational scaffold for ALDH inhibitors | Chemical probes and potential therapies | |

| Agrochemicals | Key intermediate for pyrethroid insecticides | Cyfluthrin, Bifenthrin, Flumethrin |

| General intermediate for agrochemical products | Various pesticides and crop protection agents |

Applications in Materials Science and Advanced Functional Materials

Development of Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics)

While direct polymerization of 3-Bromo-4-fluorobenzaldehyde is not common, its aldehyde functional group is readily converted into other functionalities, such as alkenes, through reactions like the Wittig or Horner-Wadsworth-Emmons reactions. wikipedia.orgyoutube.com These reactions are fundamental in creating the vinyl (-CH=CH-) linkages that are characteristic of many conjugated polymers used in organic electronics. The bromine and fluorine substituents on the aromatic ring can influence the electronic properties, such as the HOMO/LUMO energy levels, of the resulting polymers, which is a critical factor in the performance of organic electronic devices.

In the context of Organic Light-Emitting Diodes (OLEDs) , derivatives of this compound can be incorporated into the synthesis of hole-transporting materials or emissive layers. The presence of halogen atoms can enhance intersystem crossing and lead to efficient phosphorescence, a desirable trait for high-efficiency OLEDs. For instance, fluorene (B118485) derivatives, a significant class of materials for blue OLEDs, can be synthesized using precursors derived from functionalized benzaldehydes. wikipedia.org

For Organic Photovoltaics (OPVs) , the design of donor and acceptor materials with appropriate energy levels is crucial for efficient charge separation and transport. The electronic character of polymers can be fine-tuned by incorporating monomers derived from this compound. The electron-withdrawing nature of the fluorine and bromine atoms can be exploited to lower the energy levels of the resulting conjugated polymers, making them suitable as acceptor materials in bulk heterojunction solar cells.

Synthesis of Specialized Polymers and Coatings with Tailored Properties

The reactivity of this compound lends itself to the synthesis of a variety of specialized polymers and coatings. The aldehyde group can participate in condensation reactions with amines to form polyazomethines (also known as Schiff base polymers). researchgate.netresearchgate.net These polymers are known for their thermal stability and can possess interesting optical and electronic properties.

The general reaction for the formation of a polyazomethine from a dialdehyde (B1249045) and a diamine is as follows:

n OHC-Ar-CHO + n H2N-Ar'-NH2 → [-CH=N-Ar'-N=CH-Ar-]_n + 2n H2O

By using diamines and dialdehydes derived from this compound, polymers with specific functionalities can be created. The bromine atom provides a site for further modification through cross-coupling reactions, allowing for the attachment of other functional groups to tailor the polymer's properties for specific coating applications, such as enhancing adhesion, providing corrosion resistance, or imparting specific optical characteristics.

Furthermore, high-performance polymers like polyimides, known for their excellent thermal and mechanical properties, are synthesized from diamines and dianhydrides. While not a direct precursor, derivatives of this compound could be used to synthesize novel diamines, which would then be incorporated into polyimide structures to create coatings with enhanced properties.

Contribution to the Fabrication of Advanced Chemical Sensors

A significant application of this compound in materials science is in the development of advanced chemical sensors. The aldehyde group readily reacts with primary amines to form Schiff bases. researchgate.net When a molecule containing a fluorophore (a fluorescent chemical compound) and a receptor site for a specific analyte is synthesized, the binding of the analyte can lead to a change in the fluorescence properties of the molecule. This change forms the basis of a fluorescent chemosensor.

Schiff bases derived from this compound and various amines can act as selective chemosensors for metal ions. The imine (-C=N-) group and other donor atoms in the Schiff base can coordinate with metal ions, leading to a change in the electronic structure of the molecule and, consequently, its fluorescence emission. For example, Schiff base sensors have been designed for the selective detection of ions such as Al³⁺. researchgate.net

The general synthesis of a Schiff base from this compound and an aniline (B41778) derivative is depicted below:

Reaction of this compound with an aniline derivative to form a Schiff base.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Bromo-4-fluorobenzaldehyde, offering detailed insights into the molecular framework through the analysis of ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and coupling of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by signals in the aromatic region and a distinct signal for the aldehydic proton. The aldehydic proton typically appears as a singlet at approximately 9.97 ppm. The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. spectrabase.com The spectrum for this compound, typically run in a solvent like CDCl₃, will show distinct peaks for each of the seven carbon atoms. spectrabase.com The carbonyl carbon of the aldehyde group is significantly downfield, appearing around 190.5 ppm. The carbon atom bonded to fluorine (C4) shows a large coupling constant (J_C-F), a characteristic feature in ¹³C NMR of organofluorine compounds. The carbon atom attached to bromine (C3) also has a characteristic chemical shift.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance, confirming the presence of one fluorine atom. The chemical shift of this resonance provides information about the electronic environment of the fluorine atom on the aromatic ring.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| ¹H (Aldehyde) | ~9.97 | s | - |

| ¹H (Aromatic) | ~7.2-8.0 | m | - |

| ¹³C (C=O) | ~190.5 | s | - |

| ¹³C (C-F) | ~166.5 | d | ~257 |

| ¹³C (Aromatic) | ~116-133 | m | - |

| ¹⁹F | ~ -102.4 | s | - |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. chemicalbook.com The analysis is often performed using Fourier Transform Infrared (FTIR) spectroscopy on a melt of the sample. nih.gov

Key characteristic absorption bands in the IR spectrum include:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, typically appearing in the region of 1700-1720 cm⁻¹.

C-H Stretch (Aldehydic): A pair of medium intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of the aldehyde group.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the carbon-carbon double bond vibrations within the benzene (B151609) ring.

C-F Stretch: A strong absorption band typically found in the 1200-1250 cm⁻¹ range, indicative of the carbon-fluorine bond.

C-Br Stretch: An absorption band in the lower frequency region of the spectrum, usually below 800 cm⁻¹, corresponding to the carbon-bromine bond.

Conformational analysis can also be inferred from subtle shifts in these vibrational frequencies, which may be influenced by intermolecular interactions in the solid or liquid state.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1700 - 1720 |

| Aldehyde | C-H Stretch | 2720 & 2820 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aryl Halide | C-F Stretch | 1200 - 1250 |

| Aryl Halide | C-Br Stretch | < 800 |

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pattern Analysis

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), provides crucial information about the molecular weight and fragmentation pattern of this compound, serving as a molecular fingerprint. nih.gov

The mass spectrum will prominently feature the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. For this compound (C₇H₄BrFO), the molecular weight is approximately 203.01 g/mol , so these peaks would appear at m/z 202 and 204. nih.govuni.lu

Common fragmentation pathways observed in the mass spectrum include:

Loss of a hydrogen atom (-H): Leading to a fragment at [M-1]⁺.

Loss of the formyl radical (-CHO): Resulting in a fragment at [M-29]⁺.

Loss of bromine radical (-Br): Giving a fragment at [M-79/81]⁺.

Advanced techniques can provide predicted collision cross-section data for various adducts, further aiding in structural confirmation. uni.lu

Table 3: Expected Mass Spectrometry Data for this compound

| Ion/Fragment | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M]⁺ | 202 / 204 | Molecular ion peak (due to ⁷⁹Br/⁸¹Br isotopes) |

| [M-H]⁺ | 201 / 203 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 173 / 175 | Loss of the formyl group |

| [M-Br]⁺ | 123 | Loss of the bromine atom |

High-Resolution Chromatographic Techniques for Purity Assessment and Isomer Separation

High-resolution chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from its various isomers.

Low Thermal Mass Gas Chromatography (LTM-GC): This advanced GC technique offers rapid and efficient separation of bromofluorobenzaldehyde isomers. rsc.org LTM-GC utilizes columns with low thermal mass, enabling ultra-fast temperature programming and rapid cooling times. rsc.org This leads to significantly shorter analysis times compared to conventional GC. rsc.org A validated LTM-GC method can effectively separate and quantify the ten possible isomers of bromofluorobenzaldehyde, which is crucial for quality control of starting materials in pharmaceutical synthesis. rsc.org The purity of commercial grades of this compound is often specified to be ≥97.5% or even ≥99.0% as determined by GC. thermofisher.comruifuchems.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the purity assessment of this compound. bldpharm.comambeed.com Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from impurities with different polarities. UV detection is commonly employed, leveraging the chromophoric nature of the benzaldehyde (B42025) moiety.

The development of robust analytical methods capable of separating all potential regioisomers is of significant importance, as their physical and chemical similarities present considerable challenges in synthesis and purification. nih.gov Techniques like one-dimensional and two-dimensional gas chromatography (2D-GC) have been successfully developed to achieve complete resolution of these isomers. nih.gov

Table 4: Chromatographic Techniques for the Analysis of this compound

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Application |

|---|---|---|---|

| LTM-GC | DB-624 | Helium | Rapid isomer separation and quantification |

| GC | CHIRALDEX | Helium | Isomer separation, purity assessment |

| HPLC | C18 | Acetonitrile/Water | Purity assessment, impurity profiling |

Theoretical and Computational Investigations of 3 Bromo 4 Fluorobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules, offering insights into their stability and reactivity. For 3-bromo-4-fluorobenzaldehyde, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Although direct DFT studies on this compound are not extensively published, research on similar molecules, such as other bromo- and fluoro-substituted benzaldehydes, provides a strong basis for understanding its characteristics. For instance, studies on 2-bromo-5-fluorobenzaldehyde (B45324) have utilized DFT methods like B3LYP with a 6-311G* basis set to determine optimized geometries and vibrational frequencies. nih.gov These studies indicate that the presence of halogen substituents and the aldehyde group significantly influences the electronic structure of the benzene (B151609) ring.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively low | Electron-withdrawing nature of Br, F, and CHO groups |

| LUMO Energy | Relatively low | Electron-withdrawing nature of substituents |

| HOMO-LUMO Gap | Moderate | Balance of inductive and resonance effects |

| Dipole Moment | Significant | Due to the presence of polar C-Br, C-F, and C=O bonds |

| Reactivity | Prone to nucleophilic attack at the carbonyl carbon and electrophilic aromatic substitution directed by the substituents. | Inferred from general principles of organic chemistry and studies on similar benzaldehydes. |

This table is generated based on theoretical principles and data from studies on similar halogenated benzaldehydes. Specific experimental or calculated values for this compound may vary.

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is primarily defined by the rotation of the aldehyde group (-CHO) relative to the benzene ring. This rotation gives rise to different conformers, which can have varying stabilities and reactivities. The potential energy surface (PES) mapping for this rotation helps in identifying the most stable conformer and the energy barriers between different conformations.

For benzaldehyde (B42025) and its derivatives, the planar conformation, where the aldehyde group lies in the same plane as the benzene ring, is generally the most stable due to favorable π-conjugation between the carbonyl group and the aromatic system. In the case of this compound, two planar conformers are possible: the O-trans and O-cis isomers, where the carbonyl oxygen is oriented away from or towards the bromine atom, respectively.

Studies on other halogenated benzaldehydes, such as 2-fluoro-4-bromobenzaldehyde, have shown that the O-trans conformer is typically the more stable form. researchgate.net The energy difference between the conformers is influenced by steric hindrance and electrostatic interactions between the substituents. For this compound, the O-trans conformer is also expected to be more stable due to reduced steric repulsion between the aldehyde group and the adjacent bromine atom.

Table 2: Predicted Conformational Data for this compound

| Conformer | Relative Energy | Dihedral Angle (C-C-C-H) | Predicted Stability |

| O-trans | Lower | ~180° | More stable |

| O-cis | Higher | ~0° | Less stable |

This table presents predicted data based on conformational analyses of similar halogenated benzaldehydes. The actual energy differences would require specific computational studies.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into intermolecular interactions and the influence of the surrounding environment, such as solvents. For this compound, MD simulations could reveal how molecules interact with each other in the solid state or in solution.

In the absence of specific MD studies on this compound, we can infer its likely behavior. The presence of a polar carbonyl group and halogen atoms suggests that dipole-dipole interactions would be significant in the condensed phase. The aromatic ring can also participate in π-π stacking interactions.

In different solvents, the behavior of this compound would be influenced by solvent polarity. In polar solvents, the solute molecules would be stabilized through dipole-dipole interactions with the solvent molecules. In nonpolar solvents, van der Waals forces would be the dominant intermolecular interactions. Understanding these solvent effects is crucial for predicting solubility and reactivity in different reaction media.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Material Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or material properties. These models are widely used in drug discovery and materials science to predict the properties of new compounds.

While no specific QSAR models have been published for this compound, its structural features suggest its potential as a fragment in the design of bioactive molecules or functional materials. For instance, benzaldehyde derivatives are known to exhibit a wide range of biological activities, and halogen atoms can modulate these activities by influencing factors like lipophilicity and binding interactions.

A QSAR study on a series of compounds including derivatives of this compound would typically involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with the observed activity to develop a predictive model. Such a model could then be used to design new derivatives with enhanced properties. The development of QSAR models often employs a combination of descriptors to achieve statistical significance and predictive power. nih.gov

Table 3: Common Descriptors Used in QSAR Modeling Applicable to this compound

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Describes the electronic aspects of molecule-receptor interactions. |

| Steric | Molecular weight, molecular volume, surface area | Relates to the size and shape of the molecule and its fit within a binding site. |

| Hydrophobic | LogP (partition coefficient) | Influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecule. |

Environmental Fate and Ecotoxicological Research

Investigation of Environmental Persistence and Degradation Pathways in Various Media

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which generally leads to high thermal and chemical stability. This suggests that fluorinated aromatic compounds can be resistant to degradation. nih.gov Similarly, the carbon-bromine bond, while less stable than the C-F bond, also contributes to the recalcitrance of the molecule compared to non-halogenated analogues.

Potential degradation pathways for halogenated aromatic compounds in the environment include:

Biodegradation: Microbial degradation is a primary route for the breakdown of many organic pollutants. For halogenated compounds, this can occur under both aerobic and anaerobic conditions. Anaerobic debromination of brominated flame retardants is a known process, though it can sometimes lead to the formation of more toxic intermediates. nih.gov The biodegradation of brominated compounds is often initiated by dehalogenation, a crucial step that can be enzymatic or occur through spontaneous chemical reactions. mdpi.com However, the presence of multiple halogens can hinder microbial attack.

Photodegradation: Sunlight can induce the degradation of chemicals in the environment. For aromatic compounds, this can involve the cleavage of the aromatic ring or the breaking of carbon-halogen bonds.

Hydrolysis: The reaction with water can be a degradation pathway for some compounds, although aromatic halides are generally resistant to hydrolysis under typical environmental conditions.

Given the stability of the carbon-halogen bonds, 3-Bromo-4-fluorobenzaldehyde is anticipated to exhibit a degree of environmental persistence. Without specific studies, it is difficult to quantify its half-life in soil, water, or air. Further research is needed to determine the specific degradation products and the kinetics of its breakdown in various environmental compartments.

Ecotoxicity Profiling and Impact Assessment on Biotic Components, particularly Aquatic Organisms

Specific ecotoxicological data for this compound, such as LC50 (lethal concentration for 50% of a test population) values for fish or daphnia, are not available in the public domain. However, general toxicological information from safety data sheets indicates that the compound is considered hazardous. sigmaaldrich.com It is classified as harmful if swallowed and causes skin and serious eye irritation. nih.gov

The environmental risk of halogenated aromatic compounds is a significant concern. Many of these substances are known to be persistent, bioaccumulative, and toxic. nih.gov The introduction of such chemicals into aquatic environments can have adverse effects on various organisms.

To assess the potential ecotoxicity of this compound, it is useful to consider the broader class of substituted benzaldehydes. The United States Environmental Protection Agency (EPA) has profiled benzaldehyde (B42025) and determined it to be a systemic toxicant. epa.gov The addition of halogen atoms to the benzaldehyde structure can modify its toxicological profile, though the exact nature of this change for this specific compound is not documented.

The lack of specific data highlights a critical knowledge gap. Ecotoxicity testing on representative aquatic organisms is essential for a comprehensive risk assessment of this compound.

Strategies for Sustainable Synthesis and Responsible Waste Management in Industrial Processes

In response to growing environmental concerns, there has been a focus on developing greener and more sustainable methods for the synthesis of industrial chemicals. Traditional methods for producing this compound have often involved the use of hazardous reagents and generated significant waste streams. For instance, conventional bromination processes frequently utilize aluminum trichloride (B1173362) as a catalyst in excess amounts, leading to substantial effluent problems. google.com

More recent innovations have aimed to address these shortcomings. Several patents describe more environmentally friendly synthesis routes for this compound.

One such "green" process avoids the use of a catalyst and does not involve elemental bromine or highly toxic chlorine. patsnap.comgoogle.com This method involves the reaction of 4-fluorobenzaldehyde (B137897) with sodium bromide in the presence of hydrochloric acid and sodium hypochlorite (B82951), often facilitated by ultrasonic waves. patsnap.comgoogle.com This approach is reported to be easy to operate, environmentally friendly, and results in a high yield of a pure product. patsnap.comgoogle.com

Another improved process utilizes zinc bromide as a catalyst for the bromination of 4-fluorobenzaldehyde. google.com This method is described as having a high yield and purity. google.com Furthermore, the patent addresses waste management by outlining a procedure to treat the effluent. The aqueous layer from the reaction, which contains acid and zinc impurities, is passed through a cation exchange resin to remove the zinc, allowing for a cleaner waste stream. google.com

These sustainable synthesis strategies are summarized in the table below:

| Synthesis Strategy | Key Features | Environmental Benefits | Reference |

| Catalyst-Free Ultrasonic Method | Uses sodium bromide, hydrochloric acid, and sodium hypochlorite; employs ultrasonic waves. | Avoids hazardous catalysts and reagents like elemental bromine and chlorine; reduces waste. | patsnap.comgoogle.com |

| Zinc Bromide Catalysis | Employs zinc bromide as a catalyst for bromination. | High yield and purity; includes a process for effluent treatment to remove zinc. | google.com |

These advancements in synthetic chemistry demonstrate a commitment to reducing the environmental footprint of this compound production. The focus on minimizing hazardous materials and treating waste streams is crucial for the responsible management of this and other industrial chemicals.

Q & A

Q. What are the critical parameters for synthesizing 3-bromo-4-fluorobenzaldehyde with high purity?

The synthesis involves bromination and fluorination steps, often using catalysts like zinc bromide (ZnBr₂) to enhance regioselectivity . Optimal reaction conditions (e.g., temperature: 0–200°C, solvent selection) are crucial for minimizing side products like 3-bromo-4-chlorobenzaldehyde, which may arise from competing halogenation pathways . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to achieve >95% purity .

Q. How should researchers handle this compound to ensure laboratory safety?

Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation or skin contact due to potential irritation. In case of exposure:

- Eye contact: Flush with water for 15 minutes and consult an ophthalmologist .

- Skin contact: Wash with soap and water for 15 minutes; remove contaminated clothing .

Store the compound in a tightly sealed amber vial at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., aldehyde proton at δ ~10 ppm, aromatic protons at δ 7.2–8.1 ppm) .

- FT-IR: Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-Br/C-F stretches (650–500 cm⁻¹) .

- GC-MS: Verify molecular ion peak at m/z 203.01 (C₇H₄BrFO⁺) and assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for this compound?

Literature values range from 28–33°C , potentially due to polymorphic forms or impurities. To address discrepancies:

Q. What strategies enable chemoselective functionalization of this compound in multi-step syntheses?

The aldehyde group is highly reactive but can be selectively protected. For example:

- Acetal formation: React with morpholine or cyclohexylamine in dichloromethane (0–40°C) to block the aldehyde, leaving bromine/fluorine available for cross-coupling (e.g., Suzuki-Miyaura) .

- Grignard reactions: Use organomagnesium reagents at low temperatures (−78°C) to target the aldehyde without displacing halogens .

Q. How does the electron-withdrawing nature of bromine and fluorine influence reaction mechanisms?

The meta-directing effects of Br and para-directing effects of F create unique electronic environments:

Q. What are the decomposition pathways of this compound under thermal stress?

Thermogravimetric analysis (TGA) reveals two primary pathways:

Aldehyde oxidation: Forms 3-bromo-4-fluorobenzoic acid above 150°C.

Debromination: Generates 4-fluorobenzaldehyde at extreme temperatures (>250°C) .

Store the compound away from heat sources and oxidizing agents to mitigate degradation.

Q. How can computational modeling predict the crystalline packing of this compound?

Use software like Mercury or Materials Studio to simulate crystal structures based on van der Waals radii and hydrogen-bonding interactions. Experimental validation via X-ray diffraction (SHELXL refinement) can resolve discrepancies between predicted and observed lattice parameters .

Methodological Considerations

Q. Designing experiments to analyze trace impurities in this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.